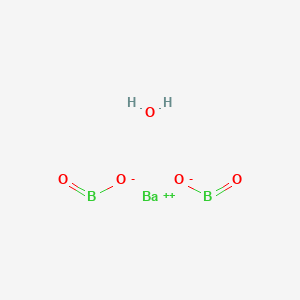

一水合偏硼酸钡

货号 B1592739

CAS 编号:

26124-86-7

分子量: 241 g/mol

InChI 键: JXOXZJCHHKIXMI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Barium metaborate monohydrate has been widely used in scientific research due to its unique properties. It is a non-toxic, water-soluble compound that is stable under normal conditions. It has been used in a variety of fields, including materials science, environmental science, and biomedical research.

科学研究应用

光脉冲测量

- 应用:BaB2O4 用于测量超短光脉冲。研究表明,它可以使用 1.8 毫米厚度的晶体准确测量短至 50 fs 的脉冲 (Cheng 等人,1988 年)。

合成技术

- 应用:BaB2O4 粉末合成通过超声辅助从各种硼酸盐溶液中沉淀得到增强,展示了生产纳米 β-BaB2O4 粉末的有效方法 (Akşener 等人,2014 年)。

热电材料

- 应用:发现 BaB2O4 是一种新型热电晶体材料,可能用于高功率红外热电探测器 (Shi Zi-Kang 等人,2005 年)。

电光效应

- 应用:已经测量了结晶 BaB2O4 的线性电光系数,为光电子学中的应用提供了相关见解 (Nakatani 等人,1988 年)。

高质量晶体生长

- 应用:研究生长适用于光学应用的高质量 β-偏硼酸钡晶体,显示出晶体尺寸和质量的显着改善 (Bosenberg 等人,1991 年)。

高压高温多晶型物

- 应用:发现了一种新的 BaB2O4 高压改性物 γ-BaB2O4,由于其独特的结构特征和电子特性,在光电器件中具有潜在应用 (Bekker 等人,2022 年)。

防腐涂料

- 应用:BaB2O4 基涂料用于防腐蚀。研究表明,偏硼酸钡颜料充当阳极抑制剂,溶解度有限,提高了防腐蚀效率 (El‐Sawy 等人,2013 年)。

用于工业应用的大晶体生长

- 应用:生长适用于工业应用的 BaB2O4 大单晶的技术,强调控制缩聚度和温度梯度的重要性 (Tsvetkov 等人,2005 年)。

属性

IUPAC Name |

barium(2+);oxido(oxo)borane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOXZJCHHKIXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2BaH2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631164 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium metaborate monohydrate | |

CAS RN |

26124-86-7 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM METABORATE MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

37

Citations

… This paper reports a laboratory evaluation of Busan 11-M1, a commercial form of modified barium metaborate monohydrate (BaB204#H20), as a dietary toxin for R. flavipes. This …

Number of citations: 26

meridian.allenpress.com

… Barium metaborate monohydrate has a potential of use as a flame retardant in plastic … Barium metaborate monohydrate has a specific gravity of 3.25-3.35 and a fusion point of 900-1050 …

Number of citations: 2

open.metu.edu.tr

A commercial form of modified barium metaborate monohydrate (Busan 11-M1, Buckman Laboratories, Inc.) and two commercial formulations of 2-(thiocyanomethylthio)-benzothiazole (…

Number of citations: 4

hero.epa.gov

… Barium metaborate monohydrate was purchased from Alfa Aesar. Chemical formulas of barium metaborate monohydrate is as follows: Ba(BO 2 ) 2 .H 2 O. Dimethylformamide was …

Number of citations: 32

www.scielo.br

… Barium metaborate monohydrate, is used in flame retardant plastic formulations as a synergist for phosphorus or halogen compounds. Barium nitrate, which occurs as colorless crystals, …

Number of citations: 26

onlinelibrary.wiley.com

The aim of this study was to improve thermal stability and surface properties of bisphenol A dicyanate ester (BADCy) by adding bisphenol S dicyanate ester (BSDCy) and Ba(BO 2 ) 2 . …

Number of citations: 2

onlinelibrary.wiley.com

… Ltd., Ontario), zinc borate (ZB-325, Humphrey Chemical Corp., Maryland), and barium metaborate (90+ % active barium metaborate monohydrate) (Busan 1 I-MI, Buckman Laboratories …

Number of citations: 21

onlinelibrary.wiley.com

… Grace (1990) demonstrated that concentrations 2 20,000 ppm of barium metaborate monohydrate (Busan 11-M1"), applied as a slurry to filter papers, elicited high mortality and greatly …

Number of citations: 0

www.ctahr.hawaii.edu

… Grace (1990) demonstrated that concentrations Z 20,000 ppm of barium metaborate monohydrate (Busan 11-M1“), applied as a slurry to filter papers, elicited high mortality and greatly …

Number of citations: 0

manoa.hawaii.edu

Sources for toxicity data, if not otherwise indicated: Registry of toxic effects of chemical substances (1990). Department of Health and Human Services, Cincinnati, USA. Lexikon der …

Number of citations: 2

link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)

![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)